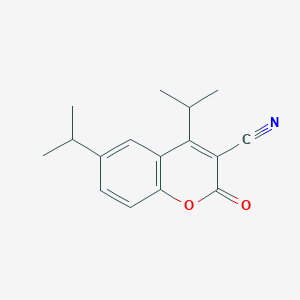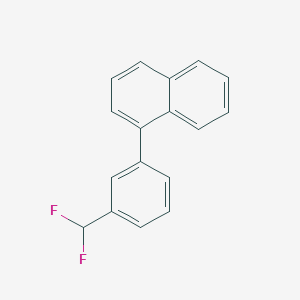
1-(3-(Difluoromethyl)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. It belongs to the class of aromatic hydrocarbons, specifically naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
准备方法
The synthesis of 1-(3-(Difluoromethyl)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex aromatic compounds.
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
1-(3-(Difluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as halogens, nitrating agents, or sulfonating agents can introduce various functional groups onto the aromatic ring.
Cross-Coupling: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in this compound. Other cross-coupling reactions, such as the Heck reaction or the Stille coupling, can also be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3-(Difluoromethyl)phenyl)naphthalene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the difluoromethyl group. This group can stabilize reaction intermediates and facilitate various transformations, such as electrophilic aromatic substitution or cross-coupling reactions.
相似化合物的比较
1-(3-(Difluoromethyl)phenyl)naphthalene can be compared with other naphthalene derivatives and difluoromethyl-substituted compounds. Similar compounds include:
1-Phenyl-2-naphthol: This compound has a hydroxyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
3-(Difluoromethyl)benzene: This compound lacks the naphthalene moiety, resulting in a simpler structure and different applications.
Naphthalene: The parent compound of this compound, naphthalene itself is a simple aromatic hydrocarbon with distinct properties and uses.
The uniqueness of this compound lies in the combination of the difluoromethyl group and the naphthalene moiety, which imparts specific chemical and physical characteristics that are not present in other similar compounds .
属性
分子式 |
C17H12F2 |
|---|---|
分子量 |
254.27 g/mol |
IUPAC 名称 |
1-[3-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
InChI 键 |
WBLPNYGSCDULRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

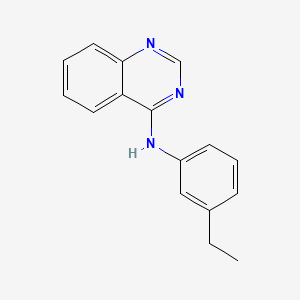
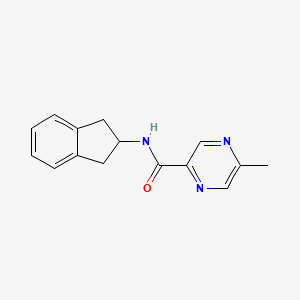
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
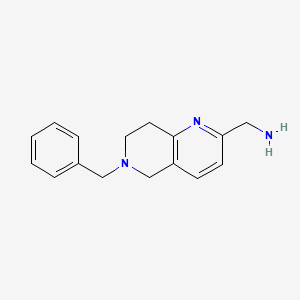

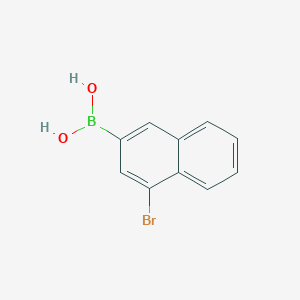
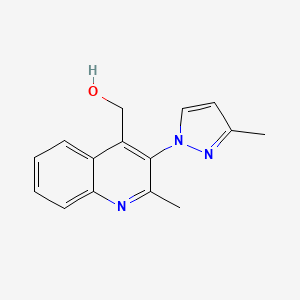
![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

